

# Technical Guide: 3-(Cyclohexyloxy)propan-1-amine (CAS Number: 16728-63-5)

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-(Cyclohexyloxy)propan-1-amine

Cat. No.: B092173

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## Abstract

**3-(Cyclohexyloxy)propan-1-amine** is a primary amine featuring a cyclohexyloxy group. Primarily documented as a chemical intermediate, this compound serves as a building block in the synthesis of more complex molecules. Publicly available data on its direct biological activity is limited; however, its structural motifs are found in pharmacologically active compounds. This guide provides a consolidated overview of its known chemical and physical properties, a general synthetic approach, and safety information. Due to the absence of published research on its direct biological effects, this document focuses on its chemical characteristics rather than biological signaling pathways.

## Chemical and Physical Properties

The fundamental properties of **3-(Cyclohexyloxy)propan-1-amine** are summarized below. This data is compiled from various chemical databases and supplier information.

### Table 1: Physical and Chemical Properties

| Property          | Value                                | Source(s)    |
|-------------------|--------------------------------------|--------------|
| CAS Number        | 16728-63-5                           | [1]          |
| Molecular Formula | C <sub>9</sub> H <sub>19</sub> NO    | [1]          |
| Molecular Weight  | 157.25 g/mol                         | [1]          |
| IUPAC Name        | 3-cyclohexyloxypropan-1-amine        | [1]          |
| Boiling Point     | 72-74 °C (at 4.5 Torr)               | ChemicalBook |
| Density           | 0.9281 g/cm <sup>3</sup> (Predicted) | ChemicalBook |
| pKa               | 9.70 ± 0.10 (Predicted)              | ChemicalBook |
| XLogP3            | 1.3                                  | [1]          |

**Table 2: Spectroscopic Data Identifiers**

| Spectrum Type       | Source / Instrument | Notes   |
|---------------------|---------------------|---|
| <sup>13</sup> C NMR | Bruker AM-270       | Data available via PubChem from Wiley-VCH GmbH. |
| FTIR                | Bruker IFS 85       | Data available via PubChem from SpectraBase.    |

Detailed spectral data such as peak lists and chemical shifts are not consistently available in public databases but can be found through resources like PubChem, which aggregate spectral information.[1]

## Synthesis and Manufacturing

**3-(Cyclohexyloxy)propan-1-amine** is primarily used as an intermediate in organic synthesis. While a specific, detailed, peer-reviewed experimental protocol for its synthesis is not readily available in the public domain, a general and plausible synthetic route can be inferred from standard organic chemistry principles and its precursors.

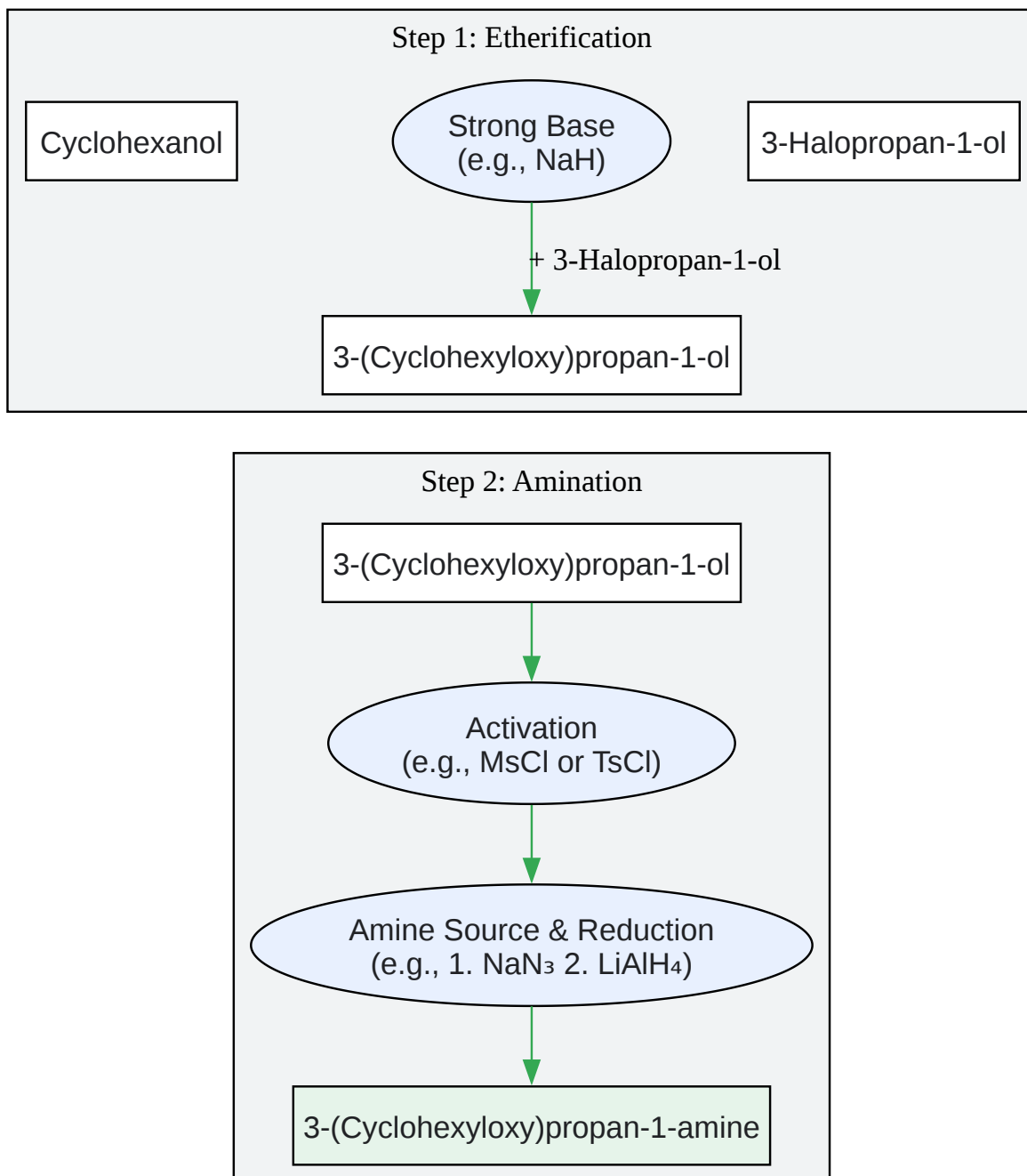
## General Experimental Protocol: Synthesis via Nucleophilic Substitution

A common method for the synthesis of such ether amines involves a two-step process: etherification followed by conversion of a terminal group to an amine.

- **Step 1: Williamson Ether Synthesis.** Cyclohexanol is deprotonated with a strong base (e.g., sodium hydride) to form the cyclohexoxide anion. This nucleophile is then reacted with a 3-halopropanol derivative (e.g., 3-chloropropan-1-ol or 3-bromopropan-1-ol) to form 3-(cyclohexyloxy)propan-1-ol.
- **Step 2: Conversion to Amine.** The terminal hydroxyl group of 3-(cyclohexyloxy)propan-1-ol is converted to a better leaving group, for example, by mesylation or tosylation. Subsequent reaction with an amine source, such as sodium azide followed by reduction (e.g., with  $\text{LiAlH}_4$  or  $\text{H}_2/\text{Pd}$ ), yields the final product, **3-(Cyclohexyloxy)propan-1-amine**.

## Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the probable synthetic pathway.



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Caption: Probable synthetic workflow for **3-(Cyclohexyloxy)propan-1-amine**.

## Applications in Research and Drug Development

There is no direct evidence of **3-(Cyclohexyloxy)propan-1-amine** itself being a pharmacologically active agent. Its utility is as a precursor or building block for more complex molecules. The structural motif is relevant in medicinal chemistry. For instance, related structures like 1-amino-3-cyclohexyloxy-propan-2-ol are known intermediates in the synthesis of beta-blockers.[2]

Furthermore, literature reviews indicate that this compound and its precursors have been cited in research focused on the development of dual-acting agents for thromboxane receptor antagonism and thromboxane synthase inhibition, which are targets for anti-platelet therapies.[3][4] This contextualizes its role within synthetic campaigns targeting cardiovascular disease.

## Safety and Handling

**3-(Cyclohexyloxy)propan-1-amine** is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

**Table 3: GHS Hazard Information**

| Hazard Class   | Hazard Statement                              |
|--|---|
| Acute Toxicity, Oral (Category 4)  | H302: Harmful if swallowed                    |
| Skin Corrosion/Irritation (Category 1B)  | H314: Causes severe skin burns and eye damage |
| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation        |

This information is based on GHS classifications provided to the ECHA C&L Inventory.[1]

## Conclusion

**3-(Cyclohexyloxy)propan-1-amine** (CAS 16728-63-5) is a chemical intermediate with well-defined physical and chemical properties. While it lacks documented direct biological activity or involvement in cellular signaling, its structural framework makes it a relevant building block in medicinal chemistry, particularly in the synthesis of cardiovascular drugs like thromboxane

receptor antagonists. Researchers and drug development professionals should handle this compound with appropriate safety precautions, recognizing its corrosive and toxic properties. Further research into the pharmacological activities of its derivatives may reveal new therapeutic applications.

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## References

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- 3. US8957252B2 - Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives - Google Patents [patents.google.com]
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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)